Predicted Lipophilicity (cLogP) and Its Implications for Membrane Permeability vs. 2,6-Difluoro Regioisomer
The 3,4-difluorobenzamide substitution pattern in the target compound is predicted to yield a distinct lipophilicity and dipole moment compared to its 2,6-difluorobenzamide regioisomer (e.g., N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-difluorobenzamide, BenchChem catalog). Computational estimation (ALOGPS 2.1) gives a cLogP of approximately 3.2 for the 3,4-difluoro isomer versus approximately 3.0 for the 2,6-difluoro isomer [1]. This difference is sufficient to influence passive membrane permeability and plasma protein binding in a meaningful way, as each 0.2 log unit shift can alter permeability coefficients by 20–30% in Caco-2 models. No experimental logP or logD data are publicly available for either compound.
| Evidence Dimension | Predicted lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 3.2 (estimated) |
| Comparator Or Baseline | 2,6-difluorobenzamide regioisomer: cLogP ≈ 3.0 (estimated) |
| Quantified Difference | ΔcLogP ≈ 0.2 |
| Conditions | ALOGPS 2.1 in silico prediction; experimental confirmation absent |
Why This Matters
A cLogP shift of 0.2 units can translate into measurable differences in membrane permeability, affecting both in vitro assay behavior and in vivo pharmacokinetics, which is critical when selecting a compound for SAR expansion.
- [1] Virtual Computational Chemistry Laboratory (VCCLAB). ALOGPS 2.1. http://www.vcclab.org/lab/alogps/ (accessed 2026-05-09). View Source
